molecular formula C7H5BrN4S B13094679 5-(3-Bromopyrazin-2-yl)thiazol-2-amine

5-(3-Bromopyrazin-2-yl)thiazol-2-amine

Cat. No.: B13094679
M. Wt: 257.11 g/mol
InChI Key: JCNRYNOAYCNWIQ-UHFFFAOYSA-N
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Description

5-(3-Bromopyrazin-2-yl)thiazol-2-amine is a heterocyclic compound that contains both a thiazole and a pyrazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and nitrogen atoms in its structure makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

The synthesis of 5-(3-Bromopyrazin-2-yl)thiazol-2-amine typically involves the condensation of 3-bromopyrazine-2-carboxylic acid with thioamides under specific reaction conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazole ring .

Chemical Reactions Analysis

5-(3-Bromopyrazin-2-yl)thiazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(3-Bromopyrazin-2-yl)thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Bromopyrazin-2-yl)thiazol-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors that are crucial for the survival of pathogens or cancer cells. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar compounds to 5-(3-Bromopyrazin-2-yl)thiazol-2-amine include other thiazole and pyrazine derivatives, such as:

    5-(2-Pyridyl)thiazol-2-amine: Similar structure but with a pyridine ring instead of a pyrazine ring.

    5-(3-Chloropyrazin-2-yl)thiazol-2-amine: Similar structure but with a chlorine atom instead of a bromine atom.

The uniqueness of this compound lies in its specific combination of bromine and nitrogen atoms, which can influence its reactivity and interactions in chemical and biological systems .

Properties

Molecular Formula

C7H5BrN4S

Molecular Weight

257.11 g/mol

IUPAC Name

5-(3-bromopyrazin-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C7H5BrN4S/c8-6-5(10-1-2-11-6)4-3-12-7(9)13-4/h1-3H,(H2,9,12)

InChI Key

JCNRYNOAYCNWIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)C2=CN=C(S2)N)Br

Origin of Product

United States

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